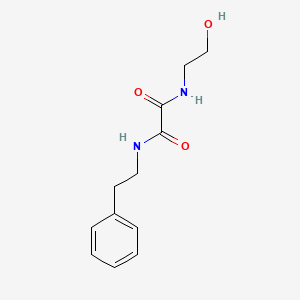![molecular formula C14H18N2O3 B5107919 N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemical research. The compound is also known as EPEA or VEEA and has a molecular formula of C16H22N2O2.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, studies suggest that the compound exerts its anticancer effects by inducing oxidative stress in cancer cells. EPEA has also been found to inhibit the activity of enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. EPEA has also been found to modulate the immune system, leading to enhanced immune responses against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its high selectivity towards cancer cells. The compound has been found to be less toxic to normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using EPEA in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One of the areas of interest is the development of new anticancer drugs based on the compound's structure and reactivity. Another area of research is the synthesis of new functional materials using EPEA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2-ethylbenzaldehyde with ethylenediamine, followed by the addition of 2-chloroethyl vinyl ether. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its anticancer properties. Studies have shown that EPEA inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In material science, N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been used as a building block for the synthesis of functional materials, such as polymers and dendrimers. The compound's unique structure and reactivity make it an attractive candidate for the development of new materials with specific properties and functions.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-7-5-6-8-12(11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKYBSZRQMJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)